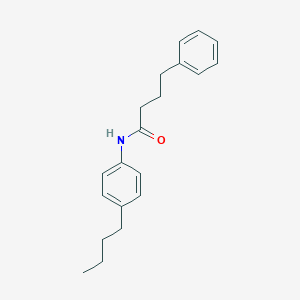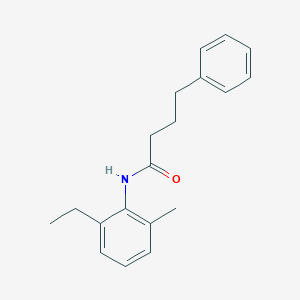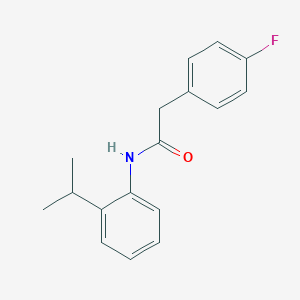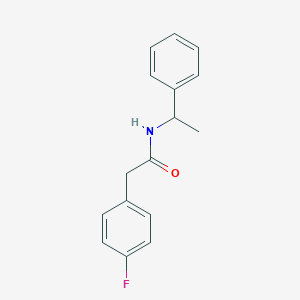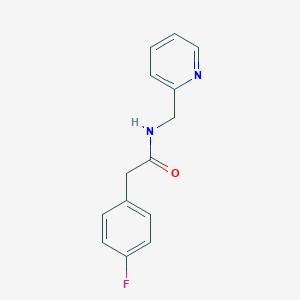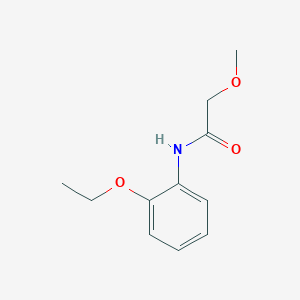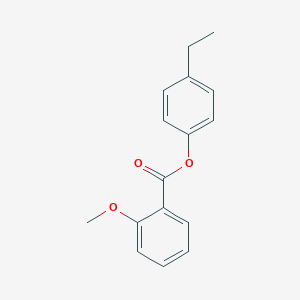
4-Ethylphenyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl 2-methoxybenzoate, also known as ethyl-p-methoxycinnamate (EMC), is a chemical compound commonly used in sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) radiation. However, EMC has also been the subject of scientific research due to its potential applications in medicine and other fields. In
Applications De Recherche Scientifique
EMC has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that EMC has anti-proliferative effects on cancer cells, meaning it can slow or stop their growth. Additionally, EMC has been found to induce apoptosis, or programmed cell death, in cancer cells. These properties make EMC a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of EMC in cancer cells is not yet fully understood. However, it is believed that EMC works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
EMC has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, EMC has been found to have anti-inflammatory effects and to protect against oxidative stress. EMC has also been shown to have a positive effect on skin health, protecting against UV radiation and reducing the risk of skin cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EMC in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, EMC is relatively easy to synthesize and is readily available. However, one limitation of using EMC in lab experiments is that it is not very soluble in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are a number of future directions for research on EMC. One area of focus could be on developing new cancer treatments based on EMC, either alone or in combination with other compounds. Additionally, research could be conducted on the potential applications of EMC in other areas, such as skin care and anti-inflammatory therapies. Finally, further studies could be conducted to better understand the mechanism of action of EMC in cancer cells and other biological systems.
Conclusion
In conclusion, 4-Ethylphenyl 2-methoxybenzoate, or 4-Ethylphenyl 2-methoxybenzoateoxycinnamate, is a chemical compound with a range of potential applications in medicine and other fields. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and skin-protective properties. While there are some limitations to using EMC in lab experiments, there are also many future directions for research on this promising compound.
Méthodes De Synthèse
EMC can be synthesized through the esterification of p-methoxy cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process yields EMC as a white crystalline solid with a melting point of 34-36°C.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
(4-ethylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-12-8-10-13(11-9-12)19-16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3 |
Clé InChI |
KVCLZKWRHCMJOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



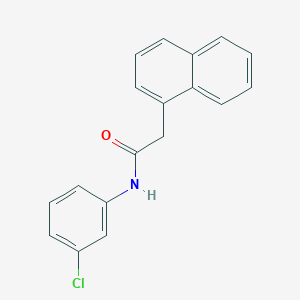
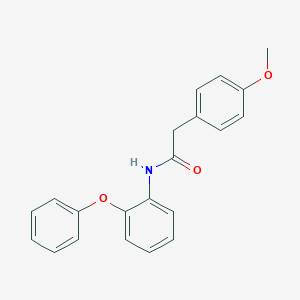
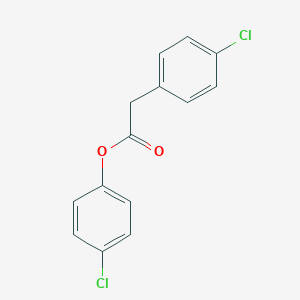
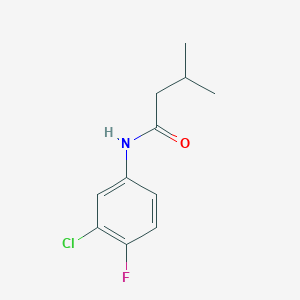
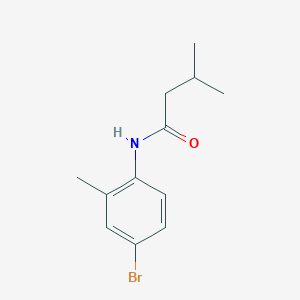
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
